molecular formula C18H18N4O3S B10990120 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B10990120
M. Wt: 370.4 g/mol
InChI Key: SJOVOAFZWDNHSW-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features a unique structure combining a cyclopenta[d][1,3]thiazole ring and a 1,4-benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Cyclopenta[d][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Synthesis of the 1,4-Benzodiazepine Moiety: This involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the cyclopenta[d][1,3]thiazole derivative with the 1,4-benzodiazepine derivative using amide bond formation techniques, such as using carbodiimide coupling reagents (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzodiazepine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and benzodiazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions include oxidized or reduced derivatives of the original compound, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or infections.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets. The benzodiazepine moiety suggests it may bind to GABA receptors in the central nervous system, potentially exerting anxiolytic or sedative effects. The thiazole ring could interact with enzymes or receptors involved in metabolic pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Thiazole Derivatives: Compounds containing the thiazole ring, often studied for their antimicrobial activity.

Uniqueness

What sets N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide apart is its combined structure of a thiazole and benzodiazepine ring. This dual functionality may offer a broader spectrum of biological activities and potential therapeutic applications compared to compounds with only one of these moieties.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C18H18N4O3S/c23-15(22-18-21-12-6-3-7-14(12)26-18)9-8-13-17(25)19-11-5-2-1-4-10(11)16(24)20-13/h1-2,4-5,13H,3,6-9H2,(H,19,25)(H,20,24)(H,21,22,23)

InChI Key

SJOVOAFZWDNHSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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